molecular formula C13H11NO2 B1204783 N-Phenylbenzohydroxamic acid CAS No. 304-88-1

N-Phenylbenzohydroxamic acid

Cat. No. B1204783
CAS RN: 304-88-1
M. Wt: 213.23 g/mol
InChI Key: YLYIXDZITBMCIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Phenylbenzohydroxamic acid derivatives and related compounds often involves innovative methodologies aimed at improving efficiency and environmental friendliness. A notable method includes the use of magnetic iron oxide supported phenylsulfonic acid as an efficient nanocatalyst for the green synthesis of tetrahydrobenzo[b]pyrans under ultrasonic conditions, demonstrating the potential for sustainable and high-yield synthesis processes (Elhamifar et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of N-Phenylbenzohydroxamic acid derivatives reveal interesting conformational details. For instance, N-(p-ethylphenyl)thiobenzohydroxamic acid exhibits a preferred cis thione (Z) form, stabilized by intramolecular hydrogen bonding, as indicated by infrared spectroscopy and theoretical DFT calculations (Kakkar, Dua, & Zaidi, 2007).

Chemical Reactions and Properties

N-Phenylbenzohydroxamic acids undergo unique transformations when reacted with specific catalysts. An example includes their reaction with [Os(bpy)2Br2] leading to the formation of organometallic complexes of osmium(III), showcasing the reactivity of these compounds towards forming complex structures (Das et al., 2001).

Physical Properties Analysis

The physical properties of N-Phenylbenzohydroxamic acid derivatives are significantly influenced by their molecular structure. For example, a derivative bearing two pyrene moieties exhibited solvent-dependent conformational and fluorescence changes, suggesting applications as a fluorescent sensor (Kanai et al., 2012).

Scientific Research Applications

  • Insecticides and Antifungal Agents

    • Hydroxamic acids are used as insecticides and antifungal agents . They produce stable chelates with metal ions, making them effective in these applications .
  • Antimicrobials

    • They also find use as antimicrobials . Their ability to form stable complexes with a variety of metal ions enhances their antimicrobial properties .
  • Siderophores and Plant Growth Regulators

    • Hydroxamic acids act as siderophores and plant growth regulators . Siderophores are molecules that bind and transport iron in microorganisms .
  • Anti-HIV and Antimalarial Agents

    • Hydroxamic acids have been used in the development of anti-HIV and antimalarial agents . Their ability to chelate metal ions is beneficial in these applications .
  • Antineoplastic Agents and Tumor Suppressors

    • They are used in the development of antineoplastic agents and tumor suppressors . These are drugs used in the treatment of cancer .
  • Metalloenzymes Inhibitors

    • Hydroxamic acids are used as inhibitors of metalloenzymes . They chelate metal ions, particularly Fe(III) and Zn(II), making them effective in this application .

These are just a few examples of the many applications of hydroxamic acids in various fields of science. They are also used in nuclear technology and wastewater treatment . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific application and field of study.

  • Inhibitors of Hypertension, Tumor Growth, Inflammation, and Infectious Agents

    • A variety of hydroxamic acid derivatives have been touted for their potential use as inhibitors of hypertension, tumor growth, inflammation, infectious agents, asthma, arthritis, and more .
  • Metal Chelators

    • Hydroxamic acids are often used as metal chelators . They form stable complexes with metal ions, which is useful in a variety of applications .
  • Enzyme-Mediated Synthesis

    • Hydroxamic acids can be synthesized enzymatically, which produces pure products even under mild conditions, especially temperature and pH . This method of synthesis is more environmentally friendly and cost-effective compared to traditional chemical synthesis .
  • Nuclear Technology and Wastewater Treatment

    • Hydroxamic acids are used in nuclear technology and wastewater treatment . Their ability to chelate metal ions makes them effective in these applications .
  • Histone Deacetylase (HDAC) Inhibitors

    • Hydroxamic acid derivatives have been found as histone deacetylase (HDAC) inhibitors . HDACs are key enzymes involved in cell cycle regulation that catalyze the hydrolysis of acetyl-L-lysine residues . HDAC isoforms are upregulated in various types of cancer, and currently, three hydroxamic acid-based HDAC inhibitors are approved for the treatment of T-cell lymphoma or multiple myeloma .

properties

IUPAC Name

N-hydroxy-N-phenylbenzamide
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InChI

InChI=1S/C13H11NO2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYIXDZITBMCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059788
Record name N-Phenylbenzohydroxamic acid
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Molecular Weight

213.23 g/mol
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Physical Description

Powder or fibers; [Alfa Aesar MSDS]
Record name N-Benzoyl-N-phenylhydroxylamine
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Product Name

N-Phenylbenzohydroxamic acid

CAS RN

304-88-1
Record name N-Benzoyl-N-phenylhydroxylamine
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Record name N-Benzoyl-N-phenylhydroxylamine
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Record name N-Benzoyl-N-phenylhydroxylamine
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Record name Benzamide, N-hydroxy-N-phenyl-
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Record name N-Phenylbenzohydroxamic acid
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Record name N-hydroxy-N-phenylbenzamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

DBU (3.8 mg, 0.025 mmol) was added under argon to a solution of benzaldehyde (106 mg, 1 mmol), nitrosobenzene (107 mg, 1 mmol) and catalyst (1.82 mg, 0.005 mmol) in dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 10 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
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3.8 mg
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106 mg
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107 mg
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1.82 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylbenzohydroxamic acid
Reactant of Route 2
Reactant of Route 2
N-Phenylbenzohydroxamic acid
Reactant of Route 3
N-Phenylbenzohydroxamic acid

Citations

For This Compound
512
Citations
KK Ghosh, S Ghosh - The Journal of Organic Chemistry, 1994 - ACS Publications
… This has been found13 in the case of N-phenylbenzohydroxamic acid (I) hydrolysis to be 2. The excess acidity function28 being defined as X = …
Number of citations: 30 pubs.acs.org
R Senthilnithy, HD Gunawardhana… - Journal of Molecular …, 2006 - Elsevier
Ab initio calculations on isomers of N-phenylbenzohydroxamic acid derivatives and their deprotonation process have been performed. Gas phase geometries were optimised using …
Number of citations: 11 www.sciencedirect.com
WL Smith, KN Raymond - Journal of Inorganic and Nuclear Chemistry, 1979 - Elsevier
… Abstract--Uranium tetrachloride has been quantitatively oxidized via an oxygen transfer reaction with two equivalents of N-phenylbenzohydroxamic acid anion (PBHA) in tetrahydrofuran …
Number of citations: 18 www.sciencedirect.com
Q Wu, H Yin, C Yue, X Zhang, M Hong… - Journal of Coordination …, 2012 - Taylor & Francis
… Reaction of triphenylantimony dichloride with benzohydroxamic acid or N-phenylbenzohydroxamic acid in 1 : 1 stoichiometry yielded two new triphenylantimony derivatives formulated …
Number of citations: 5 www.tandfonline.com
R Khilari, Y Thakur, M Pardhi… - … , Nucleotides and Nucleic …, 2015 - Taylor & Francis
… Therefore, the present study is aimed to elucidate the binding behavior of N- phenylbenzohydroxamic acid with t-RNA phe first time in the laboratory. The increasing awareness …
Number of citations: 6 www.tandfonline.com
KK Ghash, P Tamrakar - 2003 - nopr.niscpr.res.in
The UV spectra of N-phenylbenzohydroxamic acid (C 6 H 5 CON(OH)C 6 H 5 ) in sulphuric, perchloric and hydrochloric acid solutions have been analyzed by the characteristic vector …
Number of citations: 2 nopr.niscpr.res.in
KK Ghosh, SK Sar - Reaction Kinetics and Catalysis Letters, 1997 - Springer
… In,the present study, we report the acid (0.76 M HCI) hydrolysis of Nphenylbenzohydroxamic acid C6HsC(O)N(OH)C6H5 m 20 vol.% dioxane medium in the presence of three different …
Number of citations: 4 link.springer.com
B García, S Ibeas, A Munoz, JM Leal… - Inorganic …, 2003 - ACS Publications
… 1 H and 13 C NMR measurements show that in acetone N-phenylbenzohydroxamic acid (PBHA) is partitioned between trans and cis isomers, the latter being present mainly as dimers. …
Number of citations: 29 pubs.acs.org
R Yamasaki, A Tanatani, I Azumaya, H Masu… - Crystal growth & …, 2006 - ACS Publications
… the cis structure of N-phenylbenzohydroxamic acid (3) was … et al. reported that N-phenylbenzohydroxamic acid (3) exists … spectroscopic studies of N-phenylbenzohydroxamic acid (3) …
Number of citations: 38 pubs.acs.org
B Pradhan, AK Ghosh - Journal of Organometallic Chemistry, 1977 - Elsevier
… Some of these compounds have been converted into halo derivatives of diorganotin hydroxamates (R 2 SnXL, where LH = N-phenylbenzohydroxamic acid (PBHA) and R = Ph, X = SCN…
Number of citations: 13 www.sciencedirect.com

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